

Comparative Reactivity Guide: Indazole-5-Carbaldehyde vs. Indole-5-Carbaldehyde

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Compound of Interest

Compound Name: 4-Methyl-1H-indazole-5-carbaldehyde

Cat. No.: B1515006

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Executive Summary

While Indazole-5-carbaldehyde (Iz-5-CHO) and Indole-5-carbaldehyde (In-5-CHO) share a regioisomeric relationship and a fused benzene-azole core, their reactivity profiles diverge significantly due to the electronic influence of the 5-membered heterocycle.

- Indazole-5-carbaldehyde: Behaves as a robust, distinct electrophile. The pyrazole ring is less electron-donating than pyrrole, maintaining the aldehyde's electrophilicity. The core is stable to acid, allowing broad synthetic flexibility.
- Indole-5-carbaldehyde: Behaves as a deactivated electrophile attached to a nucleophilic scaffold. The strong electron donation from the indole nitrogen reduces the aldehyde's reactivity toward nucleophiles while simultaneously rendering the ring susceptible to acid-catalyzed side reactions (e.g., bis-indolyl methane formation).

Electronic Profiling & Structural Logic

The fundamental difference lies in the heteroatomic bond within the 5-membered ring: the N-N bond (Indazole) versus the C-C bond (Indole).

Electronic Density Distribution

- Indole (In-5-CHO): The N1 lone pair is heavily delocalized into the bicyclic system. Resonance structures push electron density onto the benzene ring (C5 position), effectively "feeding" the carbonyl carbon. This reduces the electrophilicity of the aldehyde (making Schiff base formation slower) but makes the ring highly nucleophilic.
- Indazole (Iz-5-CHO): The N2 nitrogen is pyridine-like (sp^2 hybridized with a lone pair in the plane), exerting an inductive electron-withdrawing effect (-I). The N1 lone pair participates in aromaticity but the overall ring system is less electron-rich than indole. Consequently, the C5-aldehyde retains higher electrophilicity.

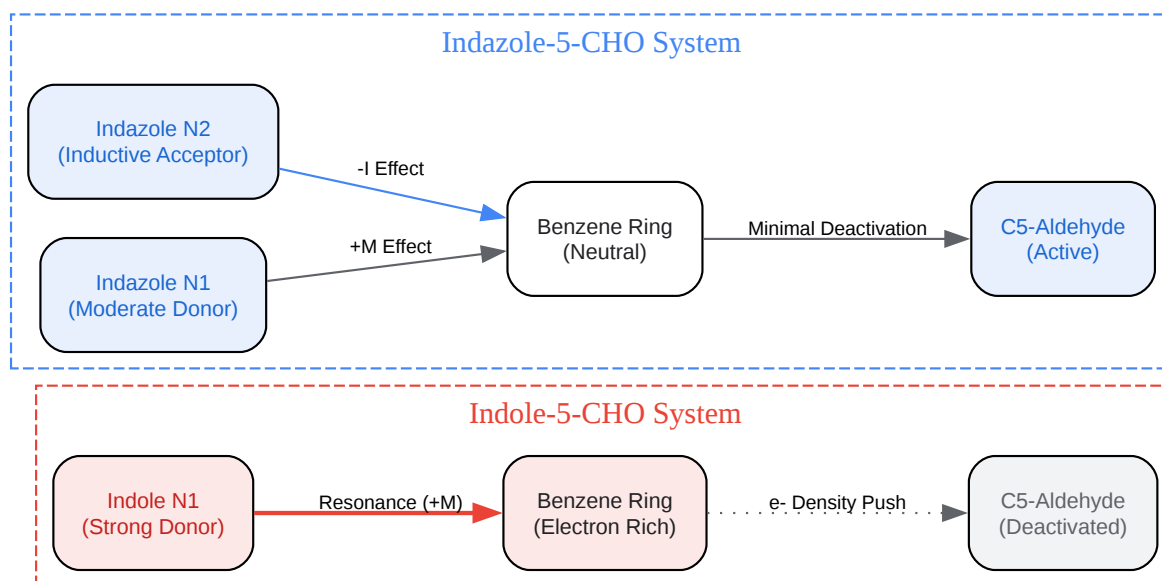
Acidity of the NH Proton

This is the most critical parameter for N-alkylation workflows.

Feature	Indazole-5-CHO	Indole-5-CHO	Consequence
NH pKa (DMSO)	~14.0	~17.0	Indazole deprotonates much more easily (e.g., using K_2CO_3 vs NaH).
N-Alkylation Selectivity	Low (N1 vs N2)	High (N1 only)	Indazole requires specific conditions to avoid N2-alkylation mixtures.

Visualizing the Electronic Conflict

The diagram below illustrates the competing electronic effects that dictate reactivity.



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Figure 1: Comparative electronic flow. Red arrows indicate electron donation that deactivates the aldehyde; Blue arrows indicate inductive withdrawal that maintains electrophilicity.

Critical Reactivity Comparison

Reductive Amination (Aldehyde Focus)

This is the most common reaction for these intermediates in kinase inhibitor synthesis.

- Indazole-5-CHO: Reacts cleanly. The aldehyde is sufficiently electrophilic to form imines rapidly with anilines or aliphatic amines. Standard conditions (MeOH/AcOH/NaBH₃CN) work with high yields (>85%).
- Indole-5-CHO: Requires care. The reaction is slower due to the deactivated carbonyl.
 - Risk:[1] Strong acid catalysis (pH < 4) can trigger dimerization (bis-indolyl methane formation) at the C3 position of the indole ring, consuming the starting material.

- Solution: Use milder Lewis acids (e.g., $\text{Ti}(\text{OiPr})_4$) or strictly controlled pH (4–5) to promote imine formation without activating the ring C3 position.

N-Alkylation (Ring Nitrogen Focus)

- Indole-5-CHO: Highly predictable. Alkylation occurs exclusively at N1.
 - Protocol: NaH/DMF or Cs_2CO_3 /DMF.
- Indazole-5-CHO: Regioselectivity is the primary challenge. The anion can alkylate at N1 (thermodynamic) or N2 (kinetic/chelation controlled).
 - Protocol for N1 Selectivity: Use soft electrophiles and thermodynamic conditions (Cs_2CO_3 , Acetone/DMF, 60°C).
 - Protocol for N2 Selectivity: Often requires specific directing groups or alkylating agents that chelate the N2 lone pair.

Experimental Protocols (Best Practices)

Protocol A: Reductive Amination (Kinase Inhibitor Synthesis)

Target: Synthesis of secondary amine via reductive amination.

Parameter	Indazole-5-CHO Workflow	Indole-5-CHO Workflow
Solvent	DCE or MeOH	DCE (Dry)
Catalyst	AcOH (1-5 eq)	Ti(OiPr) ₄ (1.5 eq) or AcOH (1 eq)
Reductant	NaBH(OAc) ₃ (1.5 eq)	NaBH(OAc) ₃ (2.0 eq)
Time	2–4 hours	6–12 hours (Slower imine formation)
Critical Step	Mix Amine + Aldehyde + Acid, stir 30 min before adding reductant.	Pre-complexation: Stir Amine + Aldehyde + Ti(OiPr) ₄ for 2h before adding reductant to ensure complete imine formation and avoid ring side-reactions.
Yield	85–95%	65–80%

Protocol B: Regioselective N-Alkylation

Target: N1-Methylation.

- Indazole-5-CHO:
 - Dissolve 1.0 eq Indazole-5-CHO in DMF (0.2 M).
 - Add 1.5 eq Cs₂CO₃ (Cesium promotes N1 over N2 via the "Cesium Effect").
 - Add 1.1 eq MeI dropwise at 0°C, then warm to RT.
 - Note: If NaH is used, N2 alkylation byproducts (10-20%) are common. Chromatographic separation is usually required.
- Indole-5-CHO:
 - Dissolve 1.0 eq Indole-5-CHO in DMF.

- Add 1.2 eq NaH (60% dispersion) at 0°C.
- Stir 30 min (bright yellow anion forms).
- Add 1.1 eq MeI.
- Result: Exclusive N1 product.

Comparative Data Summary

Property	Indazole-5-carbaldehyde	Indole-5-carbaldehyde
CAS Number	[Specific Derivatives Common]	1196-69-6
Aldehyde Electrophilicity	High (Standard aromatic aldehyde behavior)	Moderate (Deactivated by resonance)
Acid Stability	High (Stable to TFA/HCl)	Low (Prone to C3-polymerization)
Solubility	Moderate (H-bond donor/acceptor)	Low in water; Soluble in DMSO/MeOH
Key Application	Kinase Inhibitors (PLK4, VEGFR, Akt)	Curcumin analogs, Tryptophan metabolites
Handling Precaution	Regioisomers in alkylation	Acid sensitivity of the ring

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